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Compound of Interest

Compound Name:
1,5-Dibromo-2-fluoro-3-

nitrobenzene

CAS No.: 1692892-66-2

Cat. No.: B2854603 Get Quote

Part 1: Executive Summary
The molecular formula C₆H₂Br₂FNO₂ represents a specialized class of poly-halogenated

nitrobenzenes, most notably the isomer 1,3-dibromo-2-fluoro-5-nitrobenzene (CAS: 361436-26-

2).[1] This compound serves as a high-value electrophilic scaffold in medicinal chemistry and

agrochemical synthesis.

Its significance lies in its unique substitution pattern: the "fluorine sandwich" motif (a fluorine

atom flanked by two bromine atoms) combined with a para-nitro group creates a highly

activated center for Nucleophilic Aromatic Substitution (SₙAr). Unlike standard aryl halides, this

molecule allows for regiospecific functionalization—enabling researchers to selectively displace

the fluorine atom with amines, thiols, or alkoxides while retaining the bromine handles for

subsequent transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-

Hartwig).

This guide details the physicochemical properties, validated synthesis protocols, and

mechanistic reactivity profiles necessary for utilizing this compound in drug discovery

workflows.

Part 2: Chemical Identity & Physicochemical
Properties[1][2][3]
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Nomenclature and Isomerism
While multiple isomers exist, the 1,3-dibromo-2-fluoro-5-nitrobenzene is the predominant

isomer in commercial and research applications due to its utility as a core scaffold.

Primary Isomer: 1,3-Dibromo-2-fluoro-5-nitrobenzene[1]

CAS Registry Number: 361436-26-2[1]

IUPAC Name: 1,3-dibromo-2-fluoro-5-nitrobenzene[1]

SMILES:C1=C(C=C(C(=C1Br)F)Br)[O-]

Molecular Weight & Formula Analysis
The molecular weight is calculated based on standard atomic weights (IUPAC 2021).

Element Symbol Count
Atomic Weight
( g/mol )

Subtotal (
g/mol )

Carbon C 6 12.011 72.066

Hydrogen H 2 1.008 2.016

Bromine Br 2 79.904 159.808

Fluorine F 1 18.998 18.998

Nitrogen N 1 14.007 14.007

Oxygen O 2 15.999 31.998

Total 298.893

Physicochemical Properties Table
Data aggregated from experimental values and high-confidence predictive models.
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Property Value Context/Notes

Physical State Solid
Crystalline powder (typically

off-white to pale yellow)

Melting Point 55–60 °C
Dependent on purity; sharp

MP indicates >98% purity

Boiling Point ~289 °C At 760 mmHg (Predicted)

Density 2.168 ± 0.06 g/cm³
High density due to dibromo

content

LogP ~3.4
Lipophilic; low aqueous

solubility

Solubility DCM, DMSO, EtOAc
Soluble in polar aprotic and

organic solvents

Part 3: Synthesis & Manufacturing Protocols
Primary Synthesis Route: Nitration of 1,3-Dibromo-2-
fluorobenzene
The most robust industrial route involves the electrophilic nitration of the parent halide, 1,3-

dibromo-2-fluorobenzene. The directing effects are critical here:

Fluorine (C2): Ortho/Para director.[2]

Bromines (C1, C3): Ortho/Para deactivators.

Result: The position para to the fluorine (C5) is electronically activated and sterically

accessible, leading to high regioselectivity.

Protocol 1: Standard Nitration
Reagents: 1,3-Dibromo-2-fluorobenzene (1.0 eq), Fuming Nitric Acid (HNO₃, 1.5 eq), Sulfuric

Acid (H₂SO₄).

Conditions: 0 °C to RT, 2–4 hours.
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Step-by-Step Methodology:

Preparation: Charge a glass-lined reactor with concentrated H₂SO₄ and cool to 0 °C.

Addition: Slowly add 1,3-dibromo-2-fluorobenzene while maintaining internal temperature

<10 °C.

Nitration: Dropwise add fuming HNO₃ over 30 minutes. The exotherm must be controlled to

prevent dinitration or decomposition.

Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 3 hours.

Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3]

Quench: Pour the reaction mixture onto crushed ice/water (5x volume).

Isolation: Filter the precipitated pale yellow solid. Wash with cold water until pH is neutral.

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if

isomers are present.

Alternative Route: Diazotization (Sandmeyer)
For high-purity applications where isomer contamination must be zero, synthesis via the aniline

precursor is preferred.

Precursor: 4-Bromo-5-fluoro-2-nitroaniline (or related aniline derivatives).[4]

Reagents: NaNO₂, HBr, CuBr.

Mechanism: Conversion of the amine to the diazonium salt followed by copper-catalyzed

bromination.

Part 4: Reactivity & Applications in Drug Discovery
The "Fluorine Sandwich" Effect (SₙAr Reactivity)
The C2-Fluorine atom is the "soft spot" of this molecule. It is activated by:

Inductive withdrawal from the adjacent Bromines (C1, C3).
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Resonance withdrawal from the para-Nitro group (C5).

This makes the fluorine exceptionally labile to nucleophilic attack, far more so than the

bromines. This allows for a "Plug-and-Play" strategy in library synthesis.

Mechanism: Nucleophilic Aromatic Substitution[5]
Attack: Nucleophile (Nu⁻) attacks C2.

Intermediate: Formation of a resonance-stabilized Meisenheimer complex (negative charge

delocalized onto the Nitro group).

Elimination: Loss of Fluoride ion (F⁻) restores aromaticity.

Visualization: Reactivity Logic
The following diagram illustrates the divergent reactivity pathways available to this scaffold.

Figure 1: Chemoselectivity profile. The C2-Fluorine is the primary site for S_NAr, enabling sequential functionalization.
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Application in Kinase Inhibitors
Many kinase inhibitors require a tri-substituted benzene core.

Step 1: Displace F with a primary amine (solubilizing group or hinge binder).

Step 2: Reduce NO₂ to NH₂ for amide coupling (tail region).

Step 3: Use Br handles to couple aryl rings via Suzuki coupling (hydrophobic pocket

occupancy).

Part 5: Safety & Handling (MSDS Summary)
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Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity H302 Harmful if swallowed.[1]

Skin Irritation H315 Causes skin irritation.[1]

Eye Irritation H319
Causes serious eye irritation.

[1]

STOT-SE H335
May cause respiratory

irritation.[1]

Handling Protocols:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: All operations involving the dry powder or heating must be performed in a

certified chemical fume hood.

Waste: Halogenated organic waste. Do not mix with strong oxidizers or alkali metals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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